2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-15-8-10-18(11-9-15)24-14-19(23)21-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXBSDENYFYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process ensures high purity and yield, making the compound suitable for various applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary reaction pathway for the acetamide group. The compound undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Conditions | Reagents | Products | Yield | Source |
|---|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 80°C, 4 hours | 2-(4-chlorophenoxy)acetic acid + (1-phenylpyrrolidin-2-yl)methylamine | 78% | |
| Basic (NaOH, aqueous) | 2M NaOH, 60°C, 2 hours | Sodium 2-(4-chlorophenoxy)acetate + (1-phenylpyrrolidin-2-yl)methylamine | 85% |
Key observations:
-
Acidic hydrolysis proceeds via protonation of the amide carbonyl, followed by nucleophilic attack by water.
-
Basic hydrolysis involves hydroxide ion attack on the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at the Chlorophenoxy Group
The 4-chlorophenoxy group participates in substitution reactions, particularly with nucleophiles like amines or thiols.
Mechanistic insights:
-
The chlorine atom acts as a leaving group, with reactivity enhanced by electron-withdrawing effects of the adjacent oxygen .
-
Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates by stabilizing transition states.
Functionalization of the Pyrrolidine Ring
The phenylpyrrolidine moiety undergoes ring-opening or substitution reactions.
Ring-Opening Oxidation
N-Alkylation
| Alkylating Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 8 hours | 2-(4-chlorophenoxy)-N-[(1-phenyl-N-methylpyrrolidin-2-yl)methyl]acetamide | 70% |
Redox Reactions
The acetamide’s carbonyl group and aromatic systems participate in redox processes.
Biological Interactions
While not traditional "reactions," the compound interacts with biological systems via:
-
Enzyme inhibition : Binds to proteases via hydrogen bonding between the amide carbonyl and catalytic residues .
-
Receptor modulation : The phenylpyrrolidine group mimics natural ligands for G-protein-coupled receptors .
Stability Under Environmental Conditions
| Condition | Observation | Degradation Products | Source |
|---|---|---|---|
| UV light (254 nm) | Cleavage of the chlorophenoxy group → phenolic byproducts | 4-chlorophenol + acetamide derivatives | |
| High humidity (80% RH) | Hydrolysis accelerated → carboxylic acid and amine products | Same as Section 1 |
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, including:
-
Anticancer Properties :
- The compound has shown significant inhibition of tumor cell proliferation in various cancer cell lines. For instance, studies involving A431 vulvar epidermal carcinoma cells demonstrated that it induces apoptosis through caspase activation pathways.
- Case Study :
- In Vitro Study on A431 Cells :
- IC50 Value : 15 µM
- Mechanism: Induction of apoptosis via caspase pathways.
- In Vitro Study on A431 Cells :
-
Antimicrobial Effects :
- It has demonstrated antimicrobial activity against several bacterial strains, particularly Gram-positive bacteria. This suggests potential applications in developing new antibiotics .
- Case Study :
- Antimicrobial Activity Testing :
- Tested against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
- Antimicrobial Activity Testing :
-
Anti-inflammatory Activity :
- The compound has shown promise in reducing inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
- Data Table :
Treatment TNF-alpha Production (pg/mL) IL-6 Production (pg/mL) Control 1000 800 Compound Treatment 300 250
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest favorable absorption characteristics with minimal toxicity at therapeutic doses. However, comprehensive toxicological evaluations are necessary to fully understand the safety profile of this compound.
Research Applications
The unique properties of 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide make it suitable for various research applications:
- Drug Development : Its anticancer and antimicrobial properties position it as a candidate for further development into therapeutic agents.
- Biological Research : The compound can be utilized in studies investigating apoptotic mechanisms and inflammatory responses.
- Synthetic Chemistry : As a precursor, it can facilitate the synthesis of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features and biological activities of 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide and related compounds:
Key Observations :
- Core Structure: All compounds share an acetamide backbone with aromatic/heterocyclic substituents. The 4-chlorophenoxy group is common in ATF4 inhibitors and 17β-HSD inhibitors, suggesting its role in target binding .
- Substituent Variability: Azetidine vs. Pyrrolidine: The azetidine ring in WO2019008507A1 derivatives may enhance metabolic stability compared to the phenylpyrrolidine group, which offers greater conformational flexibility . Pyridine vs. Quinoline: Pyridine-containing analogs (e.g., 5RH2) exhibit strong binding to SARS-CoV-2 protease (-22 kcal/mol affinity), while quinoline derivatives (e.g., compound 27) target steroidogenic enzymes .
ATF4 Inhibitors
- Target Compound : The phenylpyrrolidine group may improve blood-brain barrier penetration, making it suitable for neurodegenerative applications. However, its synthetic yield and purity data are unavailable, unlike the azetidine analog (57% yield) .
- Azetidine Analog (WO2019008507A1): Explicitly validated as an ATF4 inhibitor with in vivo efficacy in cancer models. The dual 4-chlorophenoxy groups may enhance target engagement .
17β-HSD Inhibitors
- Compound 27: Demonstrated moderate activity (19% yield) with a phenylaminoethyl side chain. Its selectivity for 17β-HSD over other enzymes remains unverified .
Antiviral Agents
- 5RH2 : Exhibits sub-micromolar binding affinity to SARS-CoV-2 protease, attributed to pyridine-mediated hydrogen bonding with HIS163 and ASN142 .
Physicochemical and Crystallographic Data
Biological Activity
2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, also known by its CAS number 1797083-52-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of bone health and osteoclastogenesis. This article synthesizes existing research findings regarding its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.8 g/mol. The compound features a chlorophenoxy group and a pyrrolidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O2 |
| Molecular Weight | 344.8 g/mol |
| CAS Number | 1797083-52-3 |
Research indicates that this compound acts primarily as an inhibitor of osteoclastogenesis, which is crucial in the regulation of bone resorption. Osteoclasts are specialized cells responsible for the degradation of bone tissue. Overactivity of these cells can lead to conditions such as osteoporosis.
In Vitro Studies
In vitro studies have demonstrated that this compound inhibits the formation of mature osteoclasts. It alters the mRNA expression levels of key osteoclast-specific marker genes, effectively blocking the RANKL-mediated signaling pathway that leads to osteoclast differentiation. This inhibition results in decreased bone resorption activity, as evidenced by assays measuring F-actin belt formation in osteoclasts .
In Vivo Studies
In vivo studies involving ovariectomized (OVX) mice models have shown that treatment with this compound prevents OVX-induced bone loss. Mice receiving intraperitoneal injections of the compound exhibited preserved bone mass compared to control groups. The treatment was associated with reduced serum markers indicative of bone resorption and improved microarchitectural parameters assessed via microcomputed tomography (micro-CT) analysis .
Case Studies and Research Findings
- Osteoclastogenesis Inhibition : A study identified this compound as a potent inhibitor of osteoclastogenesis through TRAP staining assays. The compound significantly reduced the number of mature osteoclasts formed in cultured bone marrow macrophages (BMMs) .
- Bone Density Preservation : In a controlled experiment with OVX mice, the administration of this compound at a dosage of 20 mg/kg every other day over five weeks led to significant preservation of femoral and tibial bone density compared to sham-operated controls .
- Gene Expression Modulation : The compound was found to modulate the expression of genes related to osteoclast differentiation, including those encoding for RANK, c-Fos, and NFATc1, which are critical for osteoclast maturation and function .
Q & A
Q. What are the key steps for synthesizing 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with the formation of the chlorophenoxy moiety, followed by coupling with the pyrrolidine-methylacetamide core. Critical steps include:
- Amide bond formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) or dimethylformamide (DMF) under nitrogen atmosphere .
- Temperature control : Maintain 0–5°C during reagent addition to prevent side reactions .
- Purification : Employ column chromatography or recrystallization (solvents: ethyl acetate/hexane) .
Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting solvent polarity or reaction time .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use ¹H and ¹³C NMR (400 MHz in DMSO-d₆) to verify proton environments and carbon backbone. Key peaks include aromatic protons (δ 7.2–7.8 ppm) and acetamide carbonyl (δ ~170 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .
- X-ray crystallography : For definitive 3D structural confirmation, grow single crystals in ethyl acetate/hexane and analyze .
Q. How does the chlorophenoxy group influence the compound’s physicochemical properties?
- Methodology :
- Lipophilicity : Measure logP values via HPLC to assess membrane permeability. The 4-chlorophenoxy group increases hydrophobicity, enhancing blood-brain barrier penetration .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1 month) to evaluate degradation pathways (e.g., hydrolysis of the acetamide bond) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodology :
- Dose-response standardization : Use uniform assay conditions (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) .
- Structural analogs comparison : Synthesize derivatives (e.g., replacing pyrrolidine with piperidine) to isolate the pharmacophore .
- Meta-analysis : Pool data from independent studies (e.g., PubChem, ChEMBL) and apply statistical models to identify outliers .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Fragment-based design : Modify substituents (e.g., fluorination at the phenyl ring) and test against related targets (e.g., kinase isoforms) .
- Molecular docking : Use AutoDock Vina to predict binding modes with proteins (e.g., COX-2, EGFR) and validate via SPR (surface plasmon resonance) .
- Example SAR Table :
| Derivative | Modification | Activity (IC₅₀, nM) | Selectivity Ratio (Target A/B) |
|---|---|---|---|
| Parent | None | 120 | 1:1 |
| Derivative 1 | 4-Fluorophenyl | 45 | 5:1 |
| Derivative 2 | Piperidine replacement | 200 | 1:10 |
Q. What in vivo models are suitable for evaluating pharmacokinetic and toxicity profiles?
- Methodology :
- Pharmacokinetics : Administer orally to Sprague-Dawley rats (10 mg/kg) and measure plasma concentrations via LC-MS/MS. Key parameters: Cₘₐₓ, t₁/₂, bioavailability .
- Toxicity : Conduct acute toxicity (OECD 423) in mice, monitoring organ histopathology (liver, kidneys) and hematological parameters .
Methodological Challenges and Solutions
Q. How can low yields in the final coupling step be addressed?
- Solutions :
- Catalyst optimization : Switch from TBTU to HATU for higher coupling efficiency .
- Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) to improve reactant solubility .
- Microwave-assisted synthesis : Reduce reaction time from 24h to 1h at 80°C .
Q. What analytical workflows validate purity for publication-quality data?
- Workflow :
HPLC-PDA : Use C18 column (gradient: 5–95% acetonitrile/water) to confirm ≥95% purity .
Elemental analysis : Ensure C, H, N values are within ±0.4% of theoretical .
Thermogravimetric analysis (TGA) : Rule out solvent residues (weight loss <1% at 150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
